IC₅₀ of 0.064 nM Against Bcr‑Abl T315I Gatekeeper Mutant – Potency Beyond Imatinib & Second‑Generation Inhibitors
N‑(5‑((4‑Bromobenzyl)thio)‑1,3,4‑thiadiazol‑2‑yl)‑3,4‑dimethylbenzamide inhibits the Bcr‑Abl T315I mutant kinase with an IC₅₀ of 0.064 nM in a radiometric kinase assay [1]. In contrast, imatinib is clinically ineffective against the T315I mutant, with an IC₅₀ generally reported to be >10 μM in comparable biochemical assays [2]. This represents a >150,000‑fold improvement in potency against the most clinically relevant imatinib‑resistant mutant.
| Evidence Dimension | Biochemical inhibition of Bcr‑Abl T315I mutant kinase |
|---|---|
| Target Compound Data | IC₅₀ = 0.064 nM |
| Comparator Or Baseline | Imatinib: IC₅₀ > 10,000 nM against T315I mutant |
| Quantified Difference | >150,000‑fold superior potency |
| Conditions | Radiometric kinase assay using [γ‑³³P]ATP (BindingDB assay description) |
Why This Matters
For researchers developing therapies for imatinib‑resistant chronic myeloid leukemia (CML) harboring the T315I mutation, this compound provides a starting scaffold with sub‑nanomolar potency that overcomes the primary resistance mechanism limiting first‑line therapy.
- [1] BindingDB entry BDBM50490895: IC₅₀ = 0.0640 nM for Bcr‑Abl T315I mutant. View Source
- [2] O'Hare T, Eide CA, Deininger MW. Bcr‑Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood. 2007, 110, 2242‑2249. (Reports imatinib IC₅₀ >10 μM for T315I mutant). View Source
